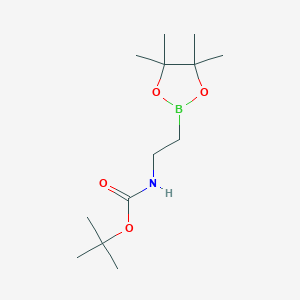

2-(Boc-Amino)ethylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Boc-Amino)ethylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid moiety protected by a pinacol ester and an amino group protected by a tert-butoxycarbonyl (Boc) group. The combination of these functional groups makes it a versatile intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-Amino)ethylboronic acid pinacol ester typically involves the reaction of 2-aminoethylboronic acid with pinacol in the presence of a suitable catalyst. The amino group is protected with a Boc group to prevent unwanted side reactions. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

2-(Boc-Amino)ethylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form boranes.

Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Boronic acids and borates.

Reduction: Boranes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(Boc-Amino)ethylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: It is investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(Boc-Amino)ethylboronic acid pinacol ester involves the interaction of the boronic acid moiety with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The Boc-protected amino group provides stability and prevents unwanted side reactions during chemical transformations.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(N-Boc-amino)phenylboronic acid pinacol ester

- 2-Aminophenylboronic acid pinacol ester

Uniqueness

2-(Boc-Amino)ethylboronic acid pinacol ester is unique due to its combination of a Boc-protected amino group and a boronic acid pinacol ester. This dual protection allows for selective reactions and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers greater stability and versatility in chemical transformations.

Actividad Biológica

2-(Boc-Amino)ethylboronic acid pinacol ester (CAS No. 1850305-79-1) is a boronic acid derivative known for its significant role in organic synthesis and medicinal chemistry. This compound features a boron atom bonded to an organic moiety, which imparts unique chemical properties, making it valuable in various biological applications.

- Molecular Formula : C₁₃H₂₆BNO₄

- Molecular Weight : 271.16 g/mol

- Purity : Typically >98%

- Storage Conditions : Should be stored under inert atmosphere at -20°C to maintain stability .

The biological activity of this compound primarily revolves around its ability to participate in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are essential in synthesizing various biologically active compounds. The compound undergoes transmetalation , where the boron atom facilitates the transfer of organic residues to transition metals, enhancing the reactivity of the substrate .

Anticancer Activity

Research highlights the potential of boronic acids, including this compound, in anticancer therapies. Notably, bortezomib, a boronic acid derivative, has been successfully used in treating multiple myeloma by inhibiting proteasomes, thus preventing cancer cell proliferation .

| Study | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib in aggressive lymphomas | To study drug resistance mechanisms | Phase 1/2 | Completed |

| Ixazomib for sarcoma treatment | Establish safe dosage for combination therapy | Phase 1 | Ongoing |

| Lymphoma study with bortezomib | Evaluate safety and tolerability | Phase 1 | Completed |

Enzyme Inhibition

Boronic acid derivatives have also shown promise as enzyme inhibitors. They can interact with serine residues in active sites of enzymes, effectively blocking their activity. This characteristic is particularly relevant for developing inhibitors targeting proteases involved in cancer and inflammatory diseases .

Case Studies

- Bortezomib and Its Mechanism : Bortezomib, a proteasome inhibitor containing a boronic acid group, has demonstrated efficacy against multiple myeloma. Its mechanism involves binding to the catalytic site of the proteasome, leading to apoptosis in malignant cells .

- Synthesis of Bioactive Molecules : The use of this compound in synthesizing various bioactive compounds has been documented. For instance, it serves as a building block for creating novel anticancer agents through cross-coupling reactions .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| Bortezomib | 384.47 g/mol | Proteasome inhibitor |

| Ixazomib | 406.46 g/mol | Proteasome inhibitor |

| Phenylboronic acid pinacol ester | 161.99 g/mol | Cross-coupling reagent |

Propiedades

IUPAC Name |

tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26BNO4/c1-11(2,3)17-10(16)15-9-8-14-18-12(4,5)13(6,7)19-14/h8-9H2,1-7H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXYKDWLOOTXGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.